molecular formula C10H26O6S B14241402 3-Methylbutan-1-ol;sulfuric acid CAS No. 570432-32-5

3-Methylbutan-1-ol;sulfuric acid

Cat. No.: B14241402
CAS No.: 570432-32-5
M. Wt: 274.38 g/mol
InChI Key: TUVISLXIHOQKRQ-UHFFFAOYSA-N
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Description

3-Methylbutan-1-ol, also known as isoamyl alcohol or isopentyl alcohol, is an organic compound with the molecular formula C5H12O. It is a colorless liquid with a characteristic odor and is one of the several isomers of amyl alcohol. Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H2SO4. When combined, these compounds are often used in various chemical reactions, particularly in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylbutan-1-ol can be synthesized through the hydration of 3-methyl-1-butene in the presence of sulfuric acid. The reaction typically involves the addition of water to the alkene, catalyzed by sulfuric acid, to form the alcohol. This process is carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, 3-Methylbutan-1-ol is often produced as a by-product of the fermentation process used in the production of ethanol. The fermentation of sugars by yeast produces a mixture of alcohols, including 3-Methylbutan-1-ol, which can be separated and purified through distillation.

Chemical Reactions Analysis

Types of Reactions

3-Methylbutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium dichromate (K2Cr2O7) in sulfuric acid.

    Dehydration: Concentrated sulfuric acid or phosphoric acid at elevated temperatures.

    Substitution: Various halogenating agents can be used to replace the hydroxyl group.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Dehydration: Alkenes.

    Substitution: Halogenated compounds.

Scientific Research Applications

3-Methylbutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylbutan-1-ol in chemical reactions often involves the formation of intermediates such as carbocations or alkyloxonium ions. For example, in dehydration reactions, the alcohol is protonated by sulfuric acid to form an alkyloxonium ion, which then loses water to form a carbocation. This carbocation can then undergo further reactions to form the final product .

Comparison with Similar Compounds

3-Methylbutan-1-ol is similar to other isomers of amyl alcohol, such as:

    1-Pentanol: A primary alcohol with a straight-chain structure.

    2-Methyl-1-butanol: Another isomer with a different branching pattern.

    2-Pentanol: A secondary alcohol with a different position of the hydroxyl group.

Compared to these compounds, 3-Methylbutan-1-ol is unique due to its specific branching and the position of the hydroxyl group, which influences its reactivity and physical properties .

Properties

CAS No.

570432-32-5

Molecular Formula

C10H26O6S

Molecular Weight

274.38 g/mol

IUPAC Name

3-methylbutan-1-ol;sulfuric acid

InChI

InChI=1S/2C5H12O.H2O4S/c2*1-5(2)3-4-6;1-5(2,3)4/h2*5-6H,3-4H2,1-2H3;(H2,1,2,3,4)

InChI Key

TUVISLXIHOQKRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCO.CC(C)CCO.OS(=O)(=O)O

Origin of Product

United States

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